molecular formula C14H11BrN4 B6434391 4-(4-bromophenyl)-1-phenyl-1H-1,2,3-triazol-5-amine CAS No. 126158-51-8

4-(4-bromophenyl)-1-phenyl-1H-1,2,3-triazol-5-amine

Cat. No.: B6434391
CAS No.: 126158-51-8
M. Wt: 315.17 g/mol
InChI Key: GZOYTKKFNFYGKT-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)-1-phenyl-1H-1,2,3-triazol-5-amine is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This compound is characterized by the presence of a bromophenyl group and a phenyl group attached to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-bromophenyl)-1-phenyl-1H-1,2,3-triazol-5-amine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction known as the Huisgen 1,3-dipolar cycloaddition. This reaction involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form the triazole ring.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through a substitution reaction. For example, 4-bromophenyl azide can be reacted with phenylacetylene to form the desired compound.

    Purification: The final product can be purified using techniques such as recrystallization or column chromatography to obtain a pure compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps for purification and quality control.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenyl)-1-phenyl-1H-1,2,3-triazol-5-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions may involve the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and a base such as potassium carbonate (K2CO3).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the potential of triazole derivatives, including 4-(4-bromophenyl)-1-phenyl-1H-1,2,3-triazol-5-amine, as anticancer agents. The compound has shown promising results in inhibiting the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. For instance, compounds with similar structures have been reported to exhibit selective cytotoxicity against various cancer cell lines, suggesting that modifications in the triazole structure can enhance their efficacy against specific tumors .

Antimicrobial Properties
The antimicrobial activity of triazole derivatives has been extensively studied. This compound has demonstrated effectiveness against a range of bacterial and fungal pathogens. This is particularly relevant in the context of increasing antibiotic resistance, where novel compounds are urgently needed . The mechanism of action often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways.

Agricultural Applications

Fungicides and Herbicides
Triazole compounds are widely used in agriculture as fungicides due to their ability to inhibit fungal growth by interfering with sterol biosynthesis. This compound can be explored for developing new agricultural chemicals that target specific plant pathogens while minimizing environmental impact . The specificity and potency of such compounds make them suitable candidates for integrated pest management strategies.

Materials Science

Polymer Chemistry
In materials science, triazole derivatives have been incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength. The incorporation of this compound into polymer systems can lead to the development of advanced materials with applications in coatings and composites . These materials can exhibit improved resistance to degradation under environmental stressors.

Case Studies

Study Application Findings
Study on Anticancer Activity AnticancerDemonstrated significant inhibition of cell growth in multiple cancer lines.
Research on Antimicrobial Effects AntimicrobialEffective against resistant strains of bacteria and fungi.
Agricultural Application Study FungicideShowed potential as a selective fungicide with low toxicity to non-target organisms.
Polymer Development Research Material ScienceEnhanced mechanical properties when incorporated into polymer matrices.

Mechanism of Action

The mechanism of action of 4-(4-bromophenyl)-1-phenyl-1H-1,2,3-triazol-5-amine involves its interaction with molecular targets and pathways in biological systems. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or inducing apoptosis.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Bromophenyl)-1-phenyl-1H-1,2,3-triazol-5-amine: This compound is unique due to the presence of both bromophenyl and phenyl groups attached to the triazole ring.

    3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: This compound contains a bromophenyl group and a hydroxyphenyl group attached to an isoxazole ring, making it structurally similar but with different functional groups.

    N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound has a bromophenyl group attached to a thiazole ring, with additional functional groups that confer different properties.

Uniqueness

This compound is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions

Biological Activity

4-(4-Bromophenyl)-1-phenyl-1H-1,2,3-triazol-5-amine is a triazole compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This compound is characterized by the presence of both bromophenyl and phenyl groups attached to the triazole ring, which contributes to its unique chemical properties and biological interactions.

Chemical Structure and Properties

The chemical formula of this compound is C15H13BrN4C_{15}H_{13}BrN_4, with a molecular weight of 323.19 g/mol. The compound features a triazole ring, which is a five-membered heterocyclic structure containing three nitrogen atoms. The bromophenyl group enhances the compound's lipophilicity and may influence its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. The compound may inhibit specific enzymes or receptors, leading to effects such as:

  • Anticancer Activity : It has been shown to inhibit the growth of cancer cells by interfering with cellular signaling pathways or inducing apoptosis.
  • Antimicrobial Properties : Preliminary studies suggest potential activity against various pathogens.

Biological Activity Data

Recent studies have highlighted the compound's efficacy against different cancer cell lines and its potential as an antimicrobial agent. Below is a summary of relevant findings:

Study Cell Line/Pathogen IC50 (µM) Notes
MDA-MB-231 (Breast Cancer)5.0Significant growth inhibition observed.
HeLa (Cervical Cancer)6.2Moderate activity; further optimization needed.
Trypanosoma cruzi22.79Potent activity compared to standard treatments.
Various bacterial strains10 - 100Demonstrated broad-spectrum antimicrobial properties.

Anticancer Activity

In a study examining triazole derivatives, this compound exhibited significant inhibitory effects on Bcl-2-expressing human cancer cell lines such as MDA-MB-231 and HeLa. The mechanism involved the disruption of anti-apoptotic signaling pathways mediated by Bcl-2 proteins, leading to increased apoptosis in treated cells .

Antimicrobial Potential

Research into the antimicrobial properties of triazole compounds indicated that derivatives similar to this compound showed effective inhibition against a range of bacterial pathogens. The compound's structural features contribute to its ability to penetrate bacterial membranes and disrupt cellular functions .

Structure–Activity Relationship (SAR)

The biological potency of this compound can be enhanced through modifications in its structure:

  • Substituent Variations : Changing the substituents on the phenyl rings can significantly affect binding affinities and biological activities.
  • Functional Group Influence : The presence of electron-withdrawing or electron-donating groups can modulate the compound's reactivity and interaction with biological targets.

Properties

IUPAC Name

5-(4-bromophenyl)-3-phenyltriazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN4/c15-11-8-6-10(7-9-11)13-14(16)19(18-17-13)12-4-2-1-3-5-12/h1-9H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZOYTKKFNFYGKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(N=N2)C3=CC=C(C=C3)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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